molecular formula C13H17NO6 B2641627 Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 93475-38-8

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2641627
CAS No.: 93475-38-8
M. Wt: 283.28
InChI Key: RBKACIWWMLTKHB-UHFFFAOYSA-N
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Description

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a functionalized pyridinedicarboxylate derivative offered for research and development purposes. This compound is part of the important class of pyridine and dihydropyridine-based heterocycles, which are extensively utilized in medicinal chemistry and drug discovery due to their profound effect on pharmacological activity . Pyridine scaffolds are known to improve biochemical potency, metabolic stability, and cellular permeability in bioactive molecules . As a multi-substituted dihydropyridine, this chemical serves as a versatile synthetic intermediate or building block for the preparation of a larger number of biologically active compounds . Researchers may explore its applications in developing novel therapeutic agents or as a substrate in chemical synthesis and catalysis. The presence of multiple functional groups, including ester and ketone moieties, makes it a valuable precursor for further chemical modifications. This product is intended for chemical research and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Note: Specific published data on the applications and mechanism of action for this exact compound is limited, highlighting its potential as a novel compound for exploratory research.

Properties

IUPAC Name

diethyl 2-ethoxy-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-4-18-11-9(13(17)20-6-3)7-8(10(15)14-11)12(16)19-5-2/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKACIWWMLTKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and catalysts to achieve high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds often exhibit significant antibacterial and antifungal activities. A study demonstrated that modifications in the pyridine ring can enhance the effectiveness against specific bacterial strains .

2. Anticancer Properties
The compound has shown promise in anticancer research. A notable study explored the synthesis of various derivatives and their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited potent activity against breast and colon cancer cells, suggesting a potential pathway for developing new anticancer agents .

3. Enzyme Inhibition
Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been tested against enzymes involved in metabolic pathways relevant to cancer and other diseases. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in therapeutic applications .

Organic Synthesis Applications

1. Synthesis of Heterocyclic Compounds
this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure allows for versatile reactions including cycloaddition and substitution reactions that are crucial in creating complex organic molecules .

2. Building Block for Drug Development
Due to its unique chemical structure, this compound is utilized as a building block in the pharmaceutical industry for developing new drugs. Its derivatives have been synthesized to explore their pharmacological properties, leading to the discovery of new therapeutic agents .

Data Table: Summary of Research Findings

StudyApplicationFindings
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerPotent cytotoxic effects on breast cancer cell lines
Enzyme InhibitionEffective inhibitor of metabolic enzymes related to cancer
Organic SynthesisVersatile intermediate for synthesizing heterocycles

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity Assessment
A series of derivatives synthesized from this compound were evaluated for their cytotoxicity against multiple cancer cell lines. Results showed that certain modifications led to enhanced activity against colorectal cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .

Mechanism of Action

The mechanism of action of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physicochemical Properties

Key structural differences among analogues lie in substituent groups, which influence solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound (93475-38-8) C₁₃H₁₇NO₆ 283.28 6-ethoxy, 3,5-diethoxycarbonyl Research-grade; no therapeutic approval
Diethyl 4-phenyl-2,6-dimethyl-3,5-pyridinedicarboxylate (N/A) C₁₉H₂₁NO₄ 327.38 4-phenyl, 2,6-methyl Monoclinic crystal structure (P21/c); antimicrobial activity against S. aureus
Diethyl 6-(2-[(4-chloroanilino)carbonyl]hydrazino)-2-oxo-... (321432-00-2) C₁₈H₁₉ClN₄O₆ 422.82 6-hydrazino, 4-chloroanilino Predicted pKa: 5.82; density: 1.43 g/cm³
Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-... (N/A) C₁₉H₂₄ClN₃O₅ 421.86 2-aminoethoxymethyl, 4-chlorophenyl Process-related impurity; undefined degradation pathways

Research Implications and Gaps

  • Hydrazino Derivatives: These compounds (e.g., 321432-00-2) require structural optimization to evaluate their pharmacokinetic profiles .
  • Crystallographic Insights : The planar pyridine ring and hydrogen-bonding patterns in analogues like ’s compound suggest strategies for enhancing stability in drug design .

Biological Activity

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS No. 93475-38-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

C13H17NO6\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{6}

Key Structural Features:

  • The compound contains a pyridine ring fused with a dihydro structure.
  • It has two ester groups that may influence its solubility and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Similar compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and inhibition of specific cellular pathways.
  • Anti-inflammatory Effects : Some derivatives of pyridine-based compounds have demonstrated anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.

Anticancer Studies

A study focused on similar pyridine derivatives highlighted their ability to inhibit proliferation in various cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MDA-MB-231 and HCT116. The results indicated significant growth inhibition associated with the induction of apoptosis through the activation of caspases and increased ROS levels .

Antimicrobial Activity

Research on related compounds has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial membrane integrity, leading to increased permeability and eventual cell death .

Case Study 1: Anticancer Activity

In a study examining the structure–activity relationship (SAR) of pyridine derivatives, this compound was synthesized and tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, indicating potent anticancer activity. The mechanism involved ROS-mediated apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of diethyl 6-ethoxy derivatives showed that modifications in the ethoxy group significantly affected antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) against MRSA strains comparable to established antibiotics .

Data Tables

Activity Type Cell Line/Bacteria IC50/MIC Value Mechanism
AnticancerMDA-MB-231Low µMROS generation, apoptosis activation
AntimicrobialStaphylococcus aureusLow µg/mLMembrane disruption

Q & A

Q. What analytical methods detect and quantify degradation products during stability testing?

  • HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) identifies oxidation byproducts (e.g., pyridine dicarboxylates).
  • TGA/DSC monitors thermal stability, with decomposition onset at ~210°C .

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